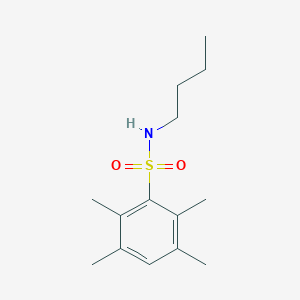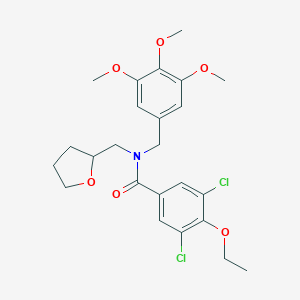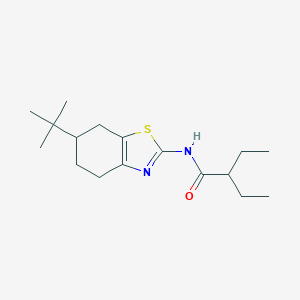
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide, also known as sulbactam, is a sulfone antibiotic that is commonly used in combination with beta-lactam antibiotics to treat bacterial infections. Sulbactam is a potent inhibitor of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics, rendering them ineffective.
Mecanismo De Acción
Sulbactam works by irreversibly binding to beta-lactamase enzymes, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. Sulbactam does not have any direct antibacterial activity on its own.
Biochemical and Physiological Effects:
Sulbactam is generally well-tolerated by patients, with few reported side effects. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbactam is a useful tool for studying the effects of beta-lactamase inhibition on bacterial growth and antibiotic resistance. However, it should be noted that N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not effective against all beta-lactamase enzymes, and some bacteria may still be resistant to N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. Additionally, N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not suitable for use in animal studies due to its high toxicity.
Direcciones Futuras
There are several potential future directions for research on N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of new N-butyl-2,3,5,6-tetramethylbenzenesulfonamide analogs with improved antibacterial activity and beta-lactamase inhibition. Another area of interest is the investigation of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for further research on the mechanisms of beta-lactamase inhibition by N-butyl-2,3,5,6-tetramethylbenzenesulfonamide and other beta-lactamase inhibitors.
Métodos De Síntesis
The synthesis of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide synthesis is typically around 70-80%.
Aplicaciones Científicas De Investigación
Sulbactam has been extensively studied for its antibacterial activity and its ability to inhibit beta-lactamase enzymes. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Sulbactam has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammation.
Propiedades
Nombre del producto |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-8-15-18(16,17)14-12(4)10(2)9-11(3)13(14)5/h9,15H,6-8H2,1-5H3 |
Clave InChI |
VBZWMAXHMMAQBH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
SMILES canónico |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)

